Intrinsic Efficacy: Partial Agonism of Bay 59-3074 vs. Full Agonism of BAY 38-7271
In [35S]GTPγS functional assays using rat brain membranes, Bay 59-3074 acts as a partial agonist, achieving only a fraction of the maximal stimulation produced by the full agonist BAY 38-7271. This partial efficacy is the molecular basis for its distinct in vivo side effect profile [1].
| Evidence Dimension | [35S]GTPγS binding stimulation (functional activity at CB1 receptor) |
|---|---|
| Target Compound Data | Partial agonist activity; induces submaximal stimulation relative to full agonist |
| Comparator Or Baseline | BAY 38-7271 (full CB1/CB2 agonist) produces maximal stimulation |
| Quantified Difference | BAY 59-3074 shows significantly lower maximal efficacy (Emax) compared to BAY 38-7271 in the same assay system |
| Conditions | Rat brain membrane [35S]GTPγS binding assay |
Why This Matters
Partial agonism translates to a reduced propensity for CB1-mediated central side effects such as catalepsy and pronounced hypothermia, making Bay 59-3074 a more suitable tool for studying analgesic effects without confounding motor impairment.
- [1] De Vry J, Denzer D, Reissmueller E, Eijckenboom M, Heil M, Meier H, Mauler F. 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074): A Novel Cannabinoid CB1/CB2 Receptor Partial Agonist with Antihyperalgesic and Antiallodynic Effects. J Pharmacol Exp Ther. 2004 Aug;310(2):620-32. PMID: 15140913. View Source
